2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a tetrahydroisoindole structure
Scientific Research Applications
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the phenyl ring with bromine and chlorine substituents. This can be achieved through halogenation reactions using reagents such as bromine and chlorine under controlled conditions. The subsequent steps involve the formation of the tetrahydroisoindole structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the phenyl ring may play a role in its binding affinity and selectivity towards certain enzymes or receptors. The tetrahydroisoindole structure may also contribute to its overall biological activity by influencing its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-2-methylphenyl acetate
- 5-Bromo-2-chlorobenzoic acid
- 2-Chloro-5-methoxyphenyl boronic acid
Uniqueness
Compared to these similar compounds, 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione stands out due to its unique tetrahydroisoindole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-8-3-4-10-11(5-8)16(21)19(15(10)20)14-7-13(18)12(17)6-9(14)2/h3,6-7,10-11H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCECMNOSAULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3C)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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